5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine
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Overview
Description
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multi-step organic reactions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . Another approach includes the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and optimization of reaction conditions for large-scale production are common strategies in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methoxy and methyl substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but different substitution pattern.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups but has the methyl substitution.
Uniqueness
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of methoxy groups at positions 5 and 6, along with a methyl group at position 2, differentiates it from other tetrahydroisoquinoline derivatives and contributes to its unique properties .
Properties
CAS No. |
87664-84-4 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C12H18N2O2/c1-14-5-4-8-9(7-14)10(13)6-11(15-2)12(8)16-3/h6H,4-5,7,13H2,1-3H3 |
InChI Key |
HCQOKIFJXMYHEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC(=C2OC)OC)N |
Origin of Product |
United States |
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